8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine
Description
Historical Context of Benzazepine Derivatives in Organic Chemistry
The historical development of benzazepine chemistry traces its origins to the pioneering work conducted in the mid-20th century, particularly the groundbreaking research by Leo Sternbach at Hoffmann-La Roche during the 1950s. Sternbach's initial investigations focused on quinazoline-based structures, but serendipitous discoveries led to the identification of benzodiazepine systems, which shared structural similarities with the benzazepine framework. The first significant benzazepine-related compound, chlordiazepoxide, was synthesized in 1955 and introduced to clinical practice in 1960 under the brand name Librium, establishing a foundation for understanding seven-membered nitrogen-containing heterocycles fused to aromatic systems. This early work demonstrated that ring expansion from traditional five and six-membered heterocycles to seven-membered systems could yield compounds with distinctive properties and potential applications.
The evolution of benzazepine chemistry accelerated throughout the 1960s and 1970s as researchers recognized the unique structural features and reactivity patterns associated with these seven-membered heterocyclic systems. The development of diazepam (Valium) in 1963 further emphasized the importance of related heterocyclic frameworks and stimulated broader interest in seven-membered nitrogen-containing ring systems. During this period, synthetic methodologies for accessing benzazepine derivatives became increasingly sophisticated, incorporating advances in organometallic chemistry, cyclization reactions, and stereocontrol strategies. Research teams began to systematically explore the relationship between structural modifications and the resulting chemical properties, leading to a deeper understanding of how specific substitution patterns, including nitro functionalization, could influence molecular behavior.
Contemporary developments in benzazepine chemistry have been marked by significant advances in synthetic methodology and mechanistic understanding. Recent research has demonstrated that benzazepine derivatives can be efficiently prepared through novel approaches including intramolecular Friedel-Crafts reactions, with procedures enabling rapid derivatization and the preparation of optically active variants through asymmetric synthesis techniques. Modern synthetic strategies have also incorporated advanced catalytic methods, including palladium-catalyzed enantioselective carbon-hydrogen activation reactions that allow for the construction of chiral benzazepine libraries with enhanced efficiency and environmental friendliness. These methodological advances have enabled the preparation of diverse benzazepine derivatives, including nitro-substituted variants like this compound, with improved yields and purities compared to earlier synthetic approaches.
| Historical Period | Key Development | Significance |
|---|---|---|
| 1950s | Sternbach's initial quinazoline research leading to benzodiazepine discovery | Foundation for seven-membered heterocycle chemistry |
| 1960-1963 | Introduction of chlordiazepoxide and diazepam | Established clinical and research importance |
| 1970s-1990s | Systematic exploration of substitution patterns | Development of structure-activity relationships |
| 2000s-Present | Advanced catalytic methodologies and asymmetric synthesis | Enhanced synthetic efficiency and stereochemical control |
Significance of Nitro-Substituted Heterocyclic Compounds
Nitro-substituted heterocyclic compounds occupy a position of exceptional importance in modern organic chemistry due to their distinctive electronic properties, versatile reactivity patterns, and broad applicability in synthetic transformations. The nitro functional group imparts unique characteristics to heterocyclic systems, including enhanced electrophilic character, modified electronic distribution, and the potential for diverse chemical transformations that are not readily accessible with other functional groups. Research has established that more than 75% of pharmaceutical compounds approved by regulatory agencies contain nitrogen heterocycles, with nitro-substituted variants representing a significant subset of these structures due to their ability to participate in specific biological interactions and their utility as synthetic intermediates. The incorporation of nitro groups into heterocyclic frameworks creates opportunities for subsequent chemical modifications, including reduction to amino groups, nucleophilic substitution reactions, and participation in cycloaddition processes.
The chemical reactivity of nitro-substituted heterocycles is characterized by their ability to undergo diverse transformations that exploit the electron-withdrawing nature of the nitro group. In the case of compounds like this compound, the nitro substitution creates activated positions for nucleophilic attack and influences the electronic properties of the entire molecular framework. Studies have demonstrated that nitroalkenes and related nitro-substituted aromatic systems can participate in a wide variety of reactions including Michael additions, cycloaddition processes, and cascade reactions that enable the construction of complex molecular architectures. The nitro group's versatility in functional group transformations has expanded the scope of these compounds in synthetic organic chemistry, allowing for the development of multi-component reactions and stereochemically controlled processes.
Contemporary research in nitro-substituted heterocyclic chemistry has revealed significant advances in understanding the relationship between molecular structure and reactivity patterns. The electron-rich nitrogen atoms in heterocyclic systems can readily participate in hydrogen bonding interactions, dipole-dipole interactions, and various weak intermolecular forces that enhance their binding affinity with biological targets. Recent investigations have demonstrated that nitro-substituted heterocycles can exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them valuable targets for pharmaceutical research and development. The high reactivity of nitro-substituted compounds and their potential for coordination with metal catalysts and organocatalysts have established them as efficient precursors in synthetic organic chemistry, with applications ranging from natural product synthesis to materials chemistry.
| Property Category | Characteristic | Impact on Chemical Behavior |
|---|---|---|
| Electronic Effects | Electron-withdrawing nitro group | Enhanced electrophilicity and modified reactivity |
| Synthetic Utility | Versatile functional group transformations | Access to diverse molecular architectures |
| Biological Activity | Multiple pharmacological activities documented | Potential for drug development applications |
| Catalytic Applications | Coordination with metal and organocatalysts | Enhanced synthetic methodology development |
Properties
IUPAC Name |
8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-4-3-8-2-1-5-11-7-9(8)6-10/h3-4,6,11H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAZDNVHMACXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438883 | |
| Record name | 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223915-75-1 | |
| Record name | 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 2,3,4,5-tetrahydro-1H-benzo[c]azepine
- Reaction Conditions: The nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–25°C) to selectively introduce the nitro group at the 8-position without over-nitration or side reactions.
- Mechanism: Electrophilic aromatic substitution occurs on the benzazepine ring, with the nitronium ion generated in situ acting as the electrophile.
- Purification: The crude product is purified by recrystallization or chromatographic techniques to remove unreacted starting materials and side products.
Reduction of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
An alternative and well-documented synthetic route involves the reduction of the nitro-substituted ketone intermediate:
- Step 1: 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is suspended in tetrahydrofuran (THF).
- Step 2: Borane in THF (1 M solution) is added, and the mixture is refluxed for 4 hours to reduce the ketone to the corresponding amine.
- Step 3: The reaction mixture is cooled to 0°C, and 4 M hydrochloric acid is added carefully, followed by reflux for 1 hour.
- Step 4: After solvent evaporation, water is added, and the mixture is neutralized with sodium hydrogen carbonate.
- Step 5: The product is extracted with ethyl acetate, dried over magnesium sulfate, and purified by silica gel column chromatography using 10% methanol in chloroform containing 0.1% triethylamine.
- Yield: This method achieves an 84% yield of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.
| Step | Reagents/Conditions | Duration | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one in THF | - | Room temp | - | Starting material |
| 2 | Borane (1 M in THF) | 4 h | Reflux | - | Reduction of ketone |
| 3 | 4 M HCl | 1 h | Reflux | - | Acidic workup |
| 4 | Neutralization with NaHCO3 | - | 0°C | - | pH adjustment |
| 5 | Extraction and purification | - | Room temp | 84 | Column chromatography purification |
- The laboratory nitration and reduction methods can be scaled up by optimizing reagent addition rates, temperature control, and reaction times to maintain selectivity and yield.
- Purification at scale involves recrystallization and chromatographic techniques adapted for larger volumes.
- Maintaining an inert atmosphere and controlling moisture are critical to prevent decomposition or side reactions.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy confirm the structure and substitution pattern, with aromatic protons appearing between δ 7.0–9.5 ppm.
- Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular weight (m/z 193 [M+H]^+).
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, ensuring less than 2% impurities.
- Computational Modeling: Density Functional Theory (DFT) calculations assist in predicting NMR shifts and reactivity profiles.
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Nitration | 2,3,4,5-tetrahydro-1H-benzo[c]azepine | HNO3/H2SO4, 0–25°C | Variable | Simple, direct substitution | Risk of over-nitration, side products |
| Reduction of Nitro-Ketone | 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one | Borane in THF, HCl workup, chromatography | 84 | High yield, selective reduction | Multi-step, requires careful handling |
- Lower reaction temperatures during nitration reduce side reactions and improve regioselectivity.
- Use of borane as a reducing agent provides a mild and efficient reduction of ketones to amines without affecting the nitro group.
- Chromatographic purification with triethylamine-modified solvents prevents decomposition and improves product recovery.
- Scale-up requires incremental addition of reagents and continuous monitoring to maintain reaction stoichiometry and purity.
The preparation of this compound is effectively achieved through controlled nitration of the parent azepine or via reduction of the nitro-substituted ketone intermediate. The reduction method using borane in THF followed by acidic workup and chromatographic purification is the most efficient, yielding up to 84% of the target compound. Careful control of reaction conditions and purification steps is essential to obtain high-purity material suitable for further chemical or pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine.
Oxidation: Corresponding oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Activity
Research indicates that derivatives of benzo[c]azepines can exhibit antidepressant properties. The structural modifications in compounds like 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine may enhance their interaction with neurotransmitter systems such as serotonin and norepinephrine, which are crucial for mood regulation. Studies have shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), suggesting a pathway for further research into this compound's potential antidepressant effects .
2. Anticancer Research
The nitro group in this compound may contribute to its reactivity with biological targets implicated in cancer pathways. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, the mechanism by which these compounds interact with DNA and affect cell cycle regulation is an area of ongoing study .
Pharmacology
1. Neuropharmacological Studies
The compound's ability to interact with various receptors makes it a candidate for neuropharmacological studies. Its potential effects on GABAergic and glutamatergic systems could provide insights into treatments for neurological disorders such as epilepsy and anxiety disorders. Initial studies suggest that modifications to the benzo[c]azepine framework can enhance binding affinity and selectivity for specific receptor subtypes .
2. Toxicological Assessments
Given the structural characteristics of this compound, it is essential to evaluate its safety profile through toxicological assessments. Understanding its mutagenic potential and long-term effects on human health is critical for determining its viability as a therapeutic agent. Research has indicated that nitro-substituted compounds can exhibit varying degrees of toxicity depending on their metabolic pathways .
Environmental Studies
1. Carcinogenicity Research
The exploration of heterocyclic amines and their carcinogenic potential is an important area of environmental toxicology. Studies on related compounds have shown that certain structural features can influence their mutagenicity and carcinogenicity. Investigating the environmental impact of this compound could provide valuable data regarding its behavior in biological systems and its potential risks associated with exposure .
Case Studies
Mechanism of Action
The mechanism of action of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzazepine derivatives exhibit structural diversity due to variations in substituents and oxidation states. Below is a detailed comparison of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine with key analogs:
Substituent Effects: Nitro vs. Halogenated Derivatives
Key Observations :
- Bromine, as part of an aryl group, facilitates cross-coupling reactions .
- Safety Profiles : Chloro derivatives exhibit higher acute toxicity (Category 4 for oral, dermal, and inhalation exposure) compared to the nitro analog, which lacks explicit hazard data in the provided evidence .
- Synthetic Utility : The nitro-substituted compound is employed in catalytic reactions to generate sulfonamide derivatives (e.g., N-(3,4-dichlorobenzylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine) using tungstophosphoric acid-polymeric matrix catalysts . Brominated analogs are pivotal in palladium-mediated couplings for drug discovery .
Parent Structure and Hydrochloride Salts
Key Observations :
- Hydrochloride Salts : Conversion to hydrochloride salts enhances stability and solubility, critical for industrial applications. The nitro-hydrochloride derivative (CAS 373385-03-6) is produced at scale (25 kg/drum) with 99% purity .
- Structural Simplicity : The unsubstituted parent compound (CAS 17724-36-6) serves as a scaffold for further functionalization, lacking the electronic effects of nitro or halogen groups .
Biological Activity
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine (CAS No. 223915-75-1) is a heterocyclic compound characterized by a seven-membered ring structure containing nitrogen and a nitro group at the 8th position. This unique configuration imparts significant biological activity, making it an important compound in medicinal chemistry and pharmacological research.
- Molecular Formula : CHNO
- Molecular Weight : 192.21 g/mol
- Structure : The presence of the nitro group enhances its reactivity and potential biological activities compared to its analogs.
The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with various cellular components, leading to diverse biological effects. The specific molecular targets and pathways are still under investigation but may include inhibition of key enzymes or modulation of signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
These results suggest that the compound may serve as a lead for developing new anticancer therapies.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies indicate effectiveness against several bacterial strains, highlighting its potential as an antimicrobial agent.
Case Studies
- Study on Anticancer Properties : A study conducted by Zhang et al. (2023) demonstrated that derivatives of 8-nitro compounds exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC values comparable to standard chemotherapeutics .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration in clinical settings.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 8-nitrobenzazepine derivatives, and what are the critical purification steps?
- Methodological Answer : Synthesis typically involves cyclization reactions or multi-step heteroannulation. For example, substituted benzazepines can be synthesized via nucleophilic heteroannulation using aryl halides and amines under Pd catalysis . Key steps include optimizing reaction scales (e.g., 0.50 mmol scale reactions yielding 84% after purification ) and chromatographic purification (e.g., silica gel column chromatography with EtOAc/hexanes). Purity is verified via HPLC (e.g., <2.0% total impurities ).
Q. Which spectroscopic techniques are most reliable for characterizing the structure of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.0–9.5 ppm ) and confirm stereochemistry.
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peaks ).
- Computational Modeling : DFT/B3LYP/6-31G(d,p) calculations predict NMR shifts with <5% deviation from experimental data . Solvent effects are modeled using the Polarizable Continuum Model (PCM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of nitro-substituted benzazepines while minimizing byproducts?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity.
- Catalysts : Pd-based catalysts improve regioselectivity in cyclization .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like over-nitration .
- Scale-Up Adjustments : Larger scales may require incremental reagent addition to maintain stoichiometry (e.g., recovering 90% unreacted starting material ).
Q. What analytical approaches resolve contradictions in pharmacological data for benzazepines (e.g., receptor selectivity vs. off-target effects)?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement (e.g., SCH 23390 as a D1 antagonist ) to quantify affinity.
- Functional Assays : Measure cAMP levels or calcium flux to distinguish agonist/antagonist activity.
- Structural Analysis : Molecular docking (e.g., Glide SP mode) identifies binding poses, explaining selectivity discrepancies .
Q. What are the key challenges in assessing the purity of nitrobenzazepines, and how can they be addressed?
- Methodological Answer :
- Impurity Profiling : HPLC with UV/Vis detection (e.g., C18 columns, acetonitrile/water gradients) identifies nitro-reduction byproducts .
- Mass Spectrometry : HRMS detects trace impurities (e.g., dehalogenated or dimerized species ).
- Reference Standards : Synthesize and characterize known impurities (e.g., tert-butyl ester intermediates ).
Q. How do computational models predict the reactivity and stability of nitro-substituted benzazepines in biological systems?
- Methodological Answer :
- DFT Calculations : Predict electron density maps to identify reactive sites (e.g., nitro group as electrophilic center ).
- Metabolic Stability : Simulate cytochrome P450 interactions using AutoDock Vina .
- Solubility Prediction : COSMO-RS models estimate logP and aqueous solubility to guide formulation .
Safety and Handling
Q. What are the best practices for handling nitrobenzazepines given their toxicity profile?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles (H315/H319/H335 hazards ).
- Ventilation : Use fume hoods to avoid inhalation (H332 ).
- Storage : Store under inert atmosphere (N2/Ar) at room temperature, protected from light .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the biological activity of 8-nitrobenzazepines across studies?
- Methodological Answer :
- Assay Variability : Compare cell lines (e.g., HEK293 vs. CHO ) and buffer conditions (pH, cofactors).
- Batch Consistency : Verify compound purity across studies (e.g., lot-to-lot HPLC/MS consistency ).
- Orthogonal Validation : Confirm activity via independent methods (e.g., in vitro binding + in vivo behavioral assays ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
